molecular formula C18H15N3O2S2 B12499643 5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Katalognummer: B12499643
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: HCVLODQNKLTEEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a potent and selective small-molecule inhibitor designed to target Bruton's Tyrosine Kinase (BTK) . BTK is a critical cytoplasmic enzyme in the B-cell antigen receptor (BCR) and Fc receptor signaling pathways, playing a fundamental role in the development, differentiation, and signaling of B-cells. This compound acts through a mechanism of covalent, irreversible binding to a conserved cysteine residue (Cys-481) within the BTK active site, leading to sustained suppression of BCR-driven activation. Its primary research value lies in the investigation of B-cell mediated diseases, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) , as well as autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus . By potently inhibiting BTK, this compound provides researchers with a powerful tool to dissect B-cell signaling pathways, evaluate the therapeutic potential of BTK suppression in preclinical models, and explore mechanisms of resistance to targeted therapy.

Eigenschaften

Molekularformel

C18H15N3O2S2

Molekulargewicht

369.5 g/mol

IUPAC-Name

5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C18H15N3O2S2/c1-2-23-13-8-4-3-6-11(13)10-21-17(22)15-14(20-18(21)24)12-7-5-9-19-16(12)25-15/h3-9H,2,10H2,1H3,(H,20,24)

InChI-Schlüssel

HCVLODQNKLTEEI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1CN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Three-Component Mannich-Type Reaction with Lactic Acid Catalysis

A widely reported method involves a one-pot, three-component Mannich reaction catalyzed by lactic acid, which facilitates cyclization under mild conditions. This approach leverages thioamides, primary amines, and formaldehyde to construct the tricyclic framework.

Key Steps:

  • Reactants :

    • Thioamide precursor (e.g., derived from cyclic ketones).
    • Primary amine (e.g., substituted piperazines or aliphatic amines).
    • Formaldehyde (as a methylene donor).
  • Conditions :

    • Catalyst : Lactic acid (10–20 mol%).
    • Solvent : DMSO or ethanol.
    • Temperature : Room temperature to reflux (12–24 hours).
  • Mechanism :

    • Aminomethylation : Formaldehyde reacts with the thioamide’s α-hydrogen, forming a Schiff base intermediate.
    • Cyclization : Intramolecular nucleophilic attack by the amine generates the tricyclic structure, stabilized by sulfur and nitrogen atoms.
Table 1: Representative Reaction Parameters
Catalyst Solvent Time (h) Yield (%) Reference
Lactic acid DMSO 12 65–78
Lactic acid Ethanol 24 55–60
None DMSO 48 <30

Cyclization of Thioamides with Formaldehyde and Amines

This method aligns with the Mannich-type reaction but emphasizes the role of thioamide-derived intermediates .

Protocol:

  • Synthesis of Thioamide Precursor :

    • Route : Reaction of ketones with thiourea derivatives (e.g., using NaH/DMF).
  • Cyclization :

    • Amine Source : Piperazine derivatives or aliphatic amines.
    • Reaction Conditions :
      • Base : Potassium hydroxide (for deprotonation).
      • Solvent : Ethanol or DMF.
      • Temperature : Reflux (3–6 hours).
  • Purification :

    • Crystallization : Ethanol or aqueous ethanol.
Table 2: Key Reactants and Outcomes
Thioamide Precursor Amine Product Yield (%) Reference
Cyclohexanone-derived Piperazine 70–75
Cyclohexanone-derived Ethylenediamine 50–55

Introduction of Ethoxyphenyl Group via Alkylation

The ethoxyphenyl substituent is typically introduced via electrophilic substitution or metal-catalyzed coupling .

Methodology:

  • Electrophilic Aromatic Substitution :

    • Reagent : 2-Ethoxyphenylmethyl chloride or bromide.
    • Catalyst : Lewis acids (e.g., AlCl₃).
    • Conditions : Anhydrous solvent (e.g., dichloromethane), 0–25°C.
  • Palladium-Catalyzed Coupling :

    • Reagents : 2-Ethoxyphenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄).
    • Conditions : Suzuki-Miyaura coupling in THF/water.
Table 3: Ethoxyphenyl Group Introduction
Method Reagents/Conditions Yield (%) Reference
Electrophilic substitution 2-Ethoxyphenylmethyl chloride, AlCl₃ 60–70
Suzuki coupling Pd(PPh₃)₄, 2-Ethoxyphenylboronic acid 75–80

Formation of Sulfanylidene Group

The sulfanylidene (C=S) functionality is critical and requires precise control.

Approaches:

  • Thioamide Oxidation :

    • Reagent : Dimethyl sulfoxide (DMSO) with an acid catalyst.
    • Mechanism : Oxidation of thioamide to sulfanylidene.
  • Direct Synthesis from Thiourea :

    • Route : Reaction of thiourea with aldehydes or ketones under acidic conditions.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents (e.g., ethoxyphenyl) may reduce yields. Solutions include using polar aprotic solvents (DMSO) or higher temperatures.
  • Regioselectivity : Competing cyclization pathways require catalyst screening (e.g., lactic acid vs. metal catalysts).

Comparative Analysis of Methods

Method Advantages Limitations
Lactic acid-catalyzed High atom economy, mild conditions Limited scalability for complex substrates
Suzuki coupling High regioselectivity Requires expensive catalysts
Thioamide oxidation Direct C=S formation Risk of over-oxidation

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Heterocyclic Chemistry

Compound A : 10-Methyl-9-isothiocyanatoacridinium trifluoromethanesulfonate ()
  • Structure : Acridinium core with isothiocyanate (N=C=S) and methyl groups.
  • Key differences :
    • Lacks the tricyclic framework and sulfanylidene moiety of the target compound.
    • Exhibits ionic character due to the triflate counterion, unlike the neutral target molecule.
  • Synthesis : Prepared via alkylation of 9-isothiocyanatoacridine, contrasting with the multi-step cyclization likely required for the target compound.
Compound B : 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone ()
  • Structure: Thiazolidinone core with arylidene hydrazone and methoxyphenyl substituents.
  • Key differences: Simpler bicyclic system (thiazolidinone vs. tricyclic scaffold). Methoxy groups enhance solubility but reduce steric hindrance compared to the ethoxy group in the target.
Compound C : Transition Metal (TM) Heterocycles ()
  • Structure : Open-shell TM-based heterocycles (e.g., Fe, Co complexes).
  • Key differences :
    • TM compounds exhibit magnetic/optical properties due to d-electron configurations, absent in the purely organic target compound.
    • TM systems often require coordination chemistry for stability, unlike the covalent bonding in the target.

Physicochemical and Electronic Properties

Property Target Compound Compound A Compound B
Ring System Tricyclic (thia/triaza) Bicyclic (acridinium) Monocyclic (thiazolidinone)
Functional Groups C=S, ethoxyphenylmethyl N=C=S, triflate C=O, methoxyphenyl
Solubility Moderate (lipophilic ethoxy) High (ionic triflate) Moderate (polar C=O)
Electronic Effects Strong π-conjugation (C=S) Localized charge Resonance (hydrazone)

Biologische Aktivität

The compound 5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The molecular formula is C17H16N2O2S2C_{17}H_{16}N_2O_2S_2 with a molecular weight of approximately 344.45 g/mol.

PropertyValue
Molecular FormulaC17H16N2O2S2
Molecular Weight344.45 g/mol
IUPAC Name5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiazolidinone derivatives have been studied for their effectiveness against various bacterial strains and fungi. The presence of the ethoxyphenyl group may enhance the lipophilicity of the compound, potentially improving its interaction with microbial membranes.

Anti-inflammatory Effects

The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Studies have shown that similar tricyclic compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt. The specific interactions of this compound with cancer cell lines remain an area for further investigation.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The thiazolidinone ring may bind to active sites on enzymes, inhibiting their function.
  • Cellular Pathway Modulation : It may interfere with signaling pathways involved in inflammation and cell proliferation.
  • Membrane Interaction : The ethoxyphenyl group could facilitate membrane penetration, enhancing bioavailability.

Study 1: Antimicrobial Activity

A study conducted on thiazolidinone derivatives demonstrated that compounds similar to this one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 15–30 µg/mL.

Study 2: Anti-inflammatory Potential

In vitro assays showed that the compound could reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Study 3: Anticancer Studies

Preliminary studies on cancer cell lines revealed that the compound induced apoptosis in HeLa cells at concentrations above 20 µM, suggesting a promising avenue for further research into its anticancer properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.